molecular formula C11H10N2OS B1466924 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one CAS No. 1495314-54-9

2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1466924
CAS No.: 1495314-54-9
M. Wt: 218.28 g/mol
InChI Key: PUIIWVFAWMTJAA-UHFFFAOYSA-N
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Description

2-Thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a thioxo group (C=S) at the second position and an o-tolyl group (a methyl-substituted phenyl group) at the sixth position of the dihydropyrimidinone ring. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of an o-tolyl-substituted aldehyde with thiourea and a β-keto ester under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxopyrimidinone ring.

    Aldehyde Condensation Method:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form dihydropyrimidines.

    Substitution: The hydrogen atoms on the pyrimidinone ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyrimidines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

2-Thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioxo group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-4(1H)-pyrimidinone: Lacks the o-tolyl group, resulting in different chemical and biological properties.

    6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a phenyl group instead of an o-tolyl group, affecting its reactivity and applications.

Uniqueness

2-Thioxo-6

Properties

IUPAC Name

6-(2-methylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-7-4-2-3-5-8(7)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIIWVFAWMTJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one

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